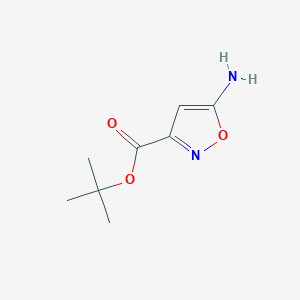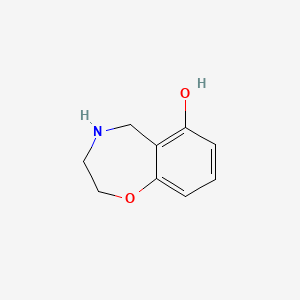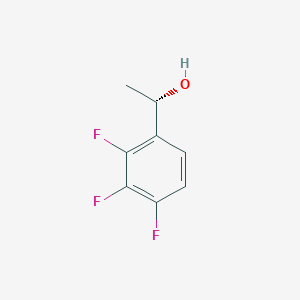
3,5-Dibromo-2-methylisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-methylisonicotinaldehyde: is an organic compound with the molecular formula C7H5Br2NO It is a derivative of isonicotinaldehyde, where the 3rd and 5th positions on the aromatic ring are substituted with bromine atoms, and the 2nd position is substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methylisonicotinaldehyde typically involves the bromination of 2-methylisonicotinaldehyde. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dibromo-2-methylisonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agents used.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dibromo-2-methylisonicotinic acid.
Reduction: Formation of 3,5-dibromo-2-methylisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dibromo-2-methylisonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of Schiff bases and other coordination compounds.
Biology: In biological research, this compound can be used to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and DNA.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or drug intermediates. Its brominated structure may impart unique biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-methylisonicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms may enhance the compound’s ability to form halogen bonds with target molecules, influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-2-methylbenzaldehyde: Similar structure but lacks the isonicotinaldehyde moiety.
3,5-Dibromo-2-methylisonicotinic acid: An oxidized derivative of 3,5-Dibromo-2-methylisonicotinaldehyde.
3,5-Dibromo-2-methylisonicotinalcohol: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the isonicotinaldehyde ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H5Br2NO |
|---|---|
Molekulargewicht |
278.93 g/mol |
IUPAC-Name |
3,5-dibromo-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Br2NO/c1-4-7(9)5(3-11)6(8)2-10-4/h2-3H,1H3 |
InChI-Schlüssel |
SLEMLPPTGWNMOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1Br)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


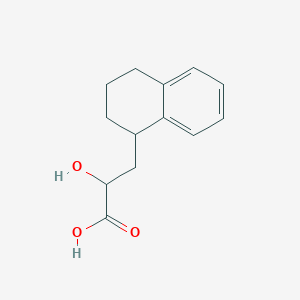
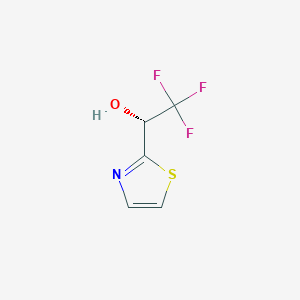
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
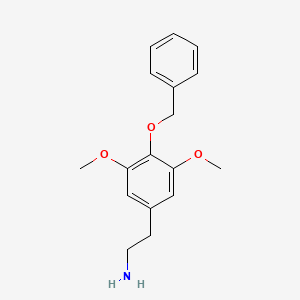

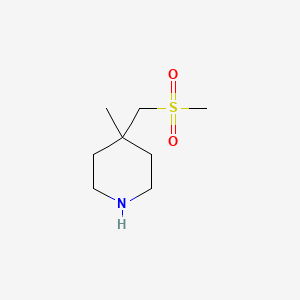
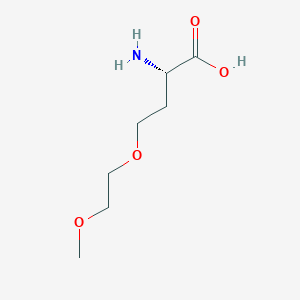
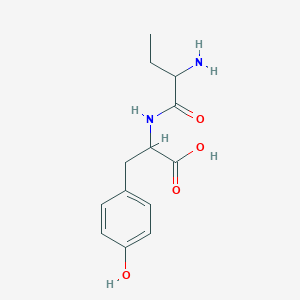
![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
